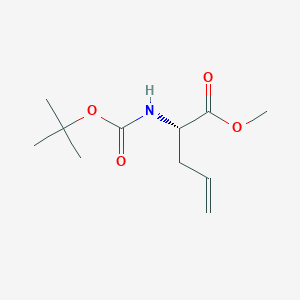

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Description

BenchChem offers high-quality (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXWRHACXBILLH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431587 | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89985-87-5 | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS number

An In-Depth Technical Guide to (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a chiral building block of significant interest, holds a pivotal role in the nuanced field of synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, identified by the CAS number 89985-87-5 [1][2][3][4][5]. We will delve into its chemical properties, provide an in-depth analysis of its synthesis, and explore its versatile applications, particularly in the realm of peptide synthesis. This document is intended to serve as a valuable resource for researchers and professionals, offering both foundational knowledge and practical insights into the effective utilization of this compound.

Introduction and Core Compound Profile

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a derivative of the unnatural amino acid allylglycine. The presence of a terminal alkene group provides a reactive handle for a multitude of chemical transformations, making it an invaluable precursor for complex molecular architectures[6]. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function imparts stability under various reaction conditions, yet it can be selectively removed under acidic conditions, a critical feature in multistep syntheses such as solid-phase peptide synthesis (SPPS)[2][7]. The (S)-configuration at the chiral center corresponds to the naturally occurring L-amino acids, rendering it particularly suitable for the synthesis of biologically relevant molecules[2].

Chemical Structure and Properties

The structural attributes of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate are fundamental to its reactivity and utility.

Caption: Chemical structure of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89985-87-5 | [1][2][3][4][5] |

| Molecular Formula | C11H19NO4 | [1][2][3][5] |

| Molecular Weight | 229.27 g/mol | [1][2][5] |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | [2][5] |

| Synonyms | (S)-Methyl-2-Boc-AMino-4-pentenoic acid, Boc-L-Allylglycine methyl ester | [1][8] |

| Purity | Typically ≥95% | [1] |

| Storage | 4°C | [1] |

Synthesis and Mechanism

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a critical process for its application in further synthetic endeavors. A common and efficient route involves a palladium-catalyzed cross-coupling reaction. This method offers high atom economy and stereochemical retention.

Synthetic Workflow

Caption: Synthetic workflow for (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established zinc-mediated, palladium-catalyzed cross-coupling reactions[9][10].

Step 1: Preparation of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

-

To a stirred solution of Boc-L-serine methyl ester in an appropriate solvent (e.g., dichloromethane), add triphenylphosphine and imidazole at room temperature[10].

-

Cool the mixture to 0°C in an ice bath.

-

Add iodine portion-wise, maintaining the temperature at 0°C[10].

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Purify the crude product by column chromatography on silica gel to yield the iodinated intermediate.

Step 2: Zinc-Mediated, Palladium-Catalyzed Cross-Coupling

-

Activate zinc dust by washing with dilute HCl, water, ethanol, and diethyl ether, followed by drying under vacuum.

-

To a suspension of activated zinc in dry N,N-dimethylformamide (DMF), add chlorotrimethylsilane (TMS-Cl) and stir at room temperature[9][10].

-

Add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF to the activated zinc mixture and heat to 35°C until zinc insertion is complete (monitored by TLC)[10].

-

Cool the reaction mixture to room temperature and add the palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., tri(o-tolyl)phosphine)[9][10].

-

Cool the mixture to -78°C and add a solution of vinyl bromide in tetrahydrofuran (THF) dropwise[10].

-

Allow the reaction to warm to room temperature and stir for 12 hours[10].

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate as a colorless to brown oil[9].

Mechanistic Rationale

The key transformation in this synthesis is the palladium-catalyzed cross-coupling reaction. The reaction proceeds through a catalytic cycle involving oxidative addition of the organozinc intermediate to the Pd(0) complex, followed by transmetalation with vinyl bromide and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency and selectivity of the reaction.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate make it a highly valuable building block in several areas of chemical research.

Peptide Synthesis

The primary application of this compound is in the synthesis of peptides containing unnatural amino acids[2][6]. The Boc-protected amine allows for its incorporation into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. The terminal alkene functionality serves as a versatile handle for post-synthetic modifications, enabling the creation of:

-

Cyclic Peptides: Ring-closing metathesis can be employed to form cyclic peptides, which often exhibit enhanced stability and biological activity.

-

Peptidomimetics: The alkene can be functionalized to introduce non-peptidic structural elements, leading to the development of peptidomimetics with improved pharmacokinetic properties.

-

Conjugated Peptides: The alkene can be used as a point of attachment for other molecules, such as fluorescent dyes, imaging agents, or drug payloads.

Synthesis of Complex Molecules

Beyond peptide chemistry, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a precursor for the synthesis of a variety of complex organic molecules. The alkene can participate in a wide range of chemical transformations, including:

-

Diels-Alder Reactions

-

Cycloadditions

-

Cross-Metathesis

-

Heck and Suzuki-Miyaura Cross-Coupling Reactions

These reactions allow for the construction of intricate carbon skeletons and the introduction of diverse functional groups.

Stability and Storage

Proper handling and storage are essential to maintain the integrity of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. The Boc protecting group is sensitive to acidic conditions, and the methyl ester can be hydrolyzed under basic conditions[7]. The allyl group is relatively stable but can be susceptible to oxidation[7]. Therefore, it is recommended to store the compound at 4°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation[1]. Many commercial suppliers provide the compound with a stabilizer like hydroquinone monomethyl ether (MEHQ)[1].

Conclusion

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a cornerstone chiral building block for synthetic chemists. Its unique combination of a protected amino acid and a reactive alkene functionality provides a powerful tool for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is paramount for its successful application in research and development.

References

-

Chemsrc. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate Price. [Link]

-

Chemsrc. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

-

National Center for Biotechnology Information. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. PubChem Compound Summary for CID 9837499. [Link]

-

Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

-

Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

-

ResearchGate. (2015). Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. [Link]

-

Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

-

National Center for Biotechnology Information. (2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid. PubChem Compound Summary for CID 2734487. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate Price at Chemsrc [chemsrc.com]

- 4. CAS#:89985-87-5 | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | Chemsrc [chemsrc.com]

- 5. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 9837499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid | C10H17NO4 | CID 2734487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Molecular Weight Determination of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the molecular weight of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a critical building block in modern peptide synthesis and drug discovery. Beyond simply stating the value, this document details the theoretical basis for its molecular weight, outlines authoritative experimental protocols for its verification using High-Resolution Mass Spectrometry (HRMS), and explains the scientific rationale behind these advanced analytical techniques. This guide is intended to serve as a practical resource for researchers requiring precise and reliable characterization of this and similar chiral intermediates.

Introduction: The Significance of a Well-Defined Intermediate

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a non-proteinogenic amino acid derivative of significant interest in synthetic organic chemistry.[1] Its structure incorporates three key functionalities: an N-terminal tert-butoxycarbonyl (Boc) protecting group, a methyl ester at the C-terminus, and a terminal alkene on the side chain. This unique combination makes it a versatile precursor for synthesizing complex peptides and various molecular scaffolds.[1] The Boc group ensures chemoselectivity in coupling reactions by preventing unwanted side reactions at the amino group, while the terminal alkene provides a reactive handle for further modifications.[1]

Accurate determination of the molecular weight is the first and most fundamental step in the structural elucidation and quality control of any chemical entity. It serves as a primary validation of a successful synthesis and a prerequisite for all subsequent regulatory submissions and downstream applications. An erroneous molecular weight assignment can compromise entire research and development pipelines, leading to significant time and resource expenditure.

Physicochemical and Structural Properties

A clear understanding of the compound's properties is essential before undertaking any analytical characterization.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | [1][2] |

| CAS Number | 89985-87-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3][4][5] |

| Synonyms | (S)-Methyl-2-Boc-amino-4-pentenoic acid, Boc-L-allylglycine methyl ester | [3][5] |

| Theoretical Molecular Weight | 229.27 g/mol | [1][3][5] |

| Monoisotopic Mass | 229.13140809 Da | [5] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₁₁H₁₉NO₄, provides the necessary information for this calculation. The calculation is based on the average atomic weights of the elements, which accounts for the natural isotopic abundance of each element.

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 19 atoms × 1.008 u = 19.152 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 132.121 + 19.152 + 14.007 + 63.996 = 229.276 u

This calculated value, typically rounded to 229.27 g/mol , represents the average molecular weight.[1][3][5] For high-precision analytical techniques like mass spectrometry, the monoisotopic mass is the more relevant value. This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O) and for C₁₁H₁₉NO₄ is approximately 229.1314 Da.[5]

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

While theoretical calculation is fundamental, experimental verification is non-negotiable for scientific rigor. High-Resolution Mass Spectrometry (HRMS) is the gold standard for accurately determining the molecular mass of a synthetic compound.

The Rationale for Choosing HRMS

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are chosen over lower-resolution instruments (e.g., quadrupole) for their ability to measure mass-to-charge ratios (m/z) with exceptional precision (typically to within 5 parts-per-million, ppm). This high accuracy allows for the unambiguous determination of the elemental composition of the detected ion, providing irrefutable confirmation of the compound's identity and purity. For a molecule like (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, HRMS can easily distinguish its molecular formula from other potential impurities or byproducts with the same nominal mass.

Experimental Workflow for HRMS Analysis

The workflow for HRMS analysis is a self-validating system designed to ensure accuracy and reproducibility.

Caption: Workflow for HRMS-based molecular weight verification.

Detailed Step-by-Step Protocol

Objective: To confirm the molecular weight and elemental composition of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate via Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

1. Materials and Reagents:

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate sample

- LC-MS grade acetonitrile

- LC-MS grade water

- LC-MS grade formic acid

- Calibrant solution for the mass spectrometer

- Volumetric flasks and pipettes

2. Instrument Calibration:

- Causality: Before any analysis, the instrument must be calibrated across the desired mass range. This ensures the mass accuracy of the measurement.

- Procedure: Infuse the appropriate calibrant solution and perform the calibration routine as specified by the instrument manufacturer. Ensure the mass accuracy is within the acceptable range (typically < 2 ppm) before proceeding.

3. Sample Preparation:

- Causality: Proper sample preparation is critical to avoid instrument contamination and to ensure efficient ionization. The final concentration must be low enough to prevent detector saturation.

- Procedure:

- Accurately weigh approximately 1.0 mg of the compound.

- Dissolve the sample in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

- Perform a serial dilution. Transfer 10 µL of the stock solution into 990 µL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. This yields a final concentration of 10 µg/mL.

- The addition of formic acid is crucial as it promotes protonation, facilitating the formation of the desired [M+H]⁺ ion in positive ion mode ESI.

4. Data Acquisition:

- Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing thermally labile molecules like this protected amino acid, preventing fragmentation. Positive ion mode is selected to generate the protonated molecular ion [M+H]⁺.

- Procedure:

- Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for a compound of this molecular weight.

- Set the mass analyzer to acquire data in a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

- Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

- Acquire the mass spectrum for a sufficient duration (e.g., 1-2 minutes) to obtain a high-quality, averaged spectrum.

5. Data Analysis and Interpretation:

- Causality: The high resolution of the instrument allows for the calculation of the elemental composition from the exact mass. The mass error, calculated in parts-per-million (ppm), is the ultimate confirmation of identity.

- Procedure:

- Process the acquired spectrum using the instrument's software.

- Identify the peak corresponding to the protonated molecule, [M+H]⁺.

- Calculate the theoretical m/z for the [M+H]⁺ ion:

- Monoisotopic mass of C₁₁H₁₉NO₄ = 229.1314 Da

- Mass of H⁺ = 1.0078 Da

- Theoretical m/z for [C₁₁H₂₀NO₄]⁺ = 230.1392

- Compare the experimentally observed m/z with the theoretical value.

- Calculate the mass error:

- Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

- A mass error of < 5 ppm provides high confidence in the assigned elemental composition.

Conclusion

The molecular weight of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate has been established as 229.27 g/mol through theoretical calculation based on its molecular formula of C₁₁H₁₉NO₄.[1][3][4][5] For researchers and drug development professionals, this value is authoritatively confirmed using High-Resolution Mass Spectrometry, which verifies the monoisotopic mass with high precision. The detailed HRMS protocol provided in this guide represents a robust, self-validating methodology to ensure the identity, purity, and quality of this essential synthetic intermediate, thereby upholding the principles of scientific integrity and reproducibility in the laboratory.

References

-

Title: (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate Price at Chemsrc Source: Chemsrc URL: [Link]

-

Title: (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | 89985-87-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate Price at Chemsrc [chemsrc.com]

- 5. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 9837499 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Structure, Synthesis, and Application

Abstract: This technical guide provides an in-depth analysis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a pivotal chiral building block in modern synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its synthetic utility and application. We will dissect its structural attributes, provide a field-proven synthesis protocol, and explore its role in the sophisticated construction of peptides and complex molecular architectures.

Introduction: A Multifaceted Synthetic Intermediate

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, commonly known in laboratory shorthand as Boc-L-allylglycine methyl ester, is a non-canonical amino acid derivative of significant interest.[1][2] Its value proposition to the synthetic chemist lies in the orthogonal reactivity of its three primary functional groups: a temporarily masked amine, an activatable ester, and a synthetically versatile terminal alkene.[3] This unique combination allows for a strategic and sequential manipulation of the molecule, making it an ideal starting material for complex, multi-step syntheses.[1]

The (S)-stereochemistry at the α-carbon mirrors that of natural L-amino acids, rendering it particularly valuable for the synthesis of biologically relevant peptides and pharmaceutical intermediates where stereochemical integrity is paramount for efficacy and safety.[1] This guide will elucidate the chemical principles that make this compound an indispensable tool in the modern chemist's arsenal.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to exploiting its synthetic potential. Each functional group serves a distinct and critical purpose.

IUPAC Name: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate[1] CAS Number: 89985-87-5[1][4] Molecular Formula: C₁₁H₁₉NO₄[1][4] Molecular Weight: 229.27 g/mol [1][4]

| Property | Value | Source |

| Appearance | Colorless oil or a white solid at -20 °C | [3] |

| Optical Rotation [α]D | +20.2 (c 1.5, CHCl₃) | [3] |

| Purity | Typically >98% | [3] |

| Storage | 4°C, may be stored under nitrogen | [5][6] |

| Stabilizer | Often supplied with MEHQ (hydroquinone monomethyl ether) to inhibit alkene polymerization | [5] |

The (S)-Chiral Center: The Biological Imperative

The absolute configuration at the C2 carbon is designated "(S)" according to Cahn-Ingold-Prelog priority rules.[1] This stereocenter is the cornerstone of its utility in pharmaceutical and biochemical applications, as biological systems are exquisitely sensitive to chirality. The (S)-enantiomer corresponds to the L-amino acids that constitute natural proteins, allowing it to be integrated into peptide structures or to serve as a precursor for chiral drugs that must fit precisely into specific enzyme active sites or receptor binding pockets.

The tert-Butoxycarbonyl (Boc) Protecting Group: A Strategic Shield

The Boc group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[7][] Its prevalence is due to a robust set of characteristics:

-

Stability: The Boc group is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[][9] This stability allows chemists to perform extensive modifications on other parts of the molecule without risking premature deprotection of the amine.[10]

-

Acid Lability: It is readily cleaved under mild anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutene and a proton.[7][11] This clean decomposition prevents side reactions.[11] This acid-labile nature provides an orthogonal deprotection strategy when used in conjunction with acid-stable protecting groups like Fmoc or Cbz.[9][10]

The Methyl Ester: A Handle for Purification and Reaction

The methyl ester serves as a simple and effective protecting group for the carboxylic acid functionality. It reduces the polarity of the molecule compared to the free acid, which often simplifies purification by chromatography and improves solubility in common organic solvents.[1] Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., with LiOH or NaOH) or used directly in nucleophilic acyl substitution reactions.[1]

The Terminal Alkene: A Gateway to Molecular Complexity

The allyl group is a versatile functional handle that opens a vast landscape of synthetic transformations.[3] It is not merely a placeholder but an active participant in carbon-carbon bond formation, allowing for significant elaboration of the molecular scaffold. Key reactions include:

-

Olefin Metathesis: For ring-closing, cross, or ene-yne metathesis reactions.

-

Oxidative Cleavage: To yield an aldehyde for further functionalization.

-

Addition Reactions: Including hydroboration-oxidation, halogenation, and epoxidation.

-

Palladium-Catalyzed Cross-Coupling: Such as the Heck reaction.[3]

Synthesis: A Validated Protocol

A reliable synthesis is paramount for any building block. The preparation of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate can be robustly achieved via a zinc-mediated, palladium-catalyzed cross-coupling reaction.[3] The following protocol is adapted from a trusted procedure published in Organic Syntheses, which serves as a self-validating system due to its rigorous, peer-reviewed, and independently verified nature.[12][13]

Caption: Synthetic workflow for N-Boc-L-allylglycine methyl ester.

Detailed Experimental Protocol

Step 1: Preparation of tert-Butyl (S)-1-(methoxycarbonyl)-2-iodoethylcarbamate

-

To a stirred solution of N-Boc-L-serine methyl ester (1 equivalent) in dichloromethane (DCM), add triphenylphosphine (1.3 equiv.) and imidazole (1.3 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add iodine (I₂) (1.3 equiv.) portion-wise, maintaining the temperature at 0 °C. Causality: The combination of PPh₃, imidazole, and I₂ forms an in situ iodinating agent. Imidazole acts as a base to facilitate the reaction and trap the HI byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.[13]

-

Work up the reaction by washing with aqueous sodium thiosulfate to quench excess iodine, followed by a standard aqueous workup. Purify by column chromatography to yield the iodide intermediate.

Step 2: Zinc Insertion and Palladium-Catalyzed Cross-Coupling

-

In a separate flask under an inert atmosphere (Argon or Nitrogen), activate zinc dust by stirring with a small amount of TMS-Cl in dry DMF. Causality: TMS-Cl activates the zinc surface, facilitating the oxidative insertion into the carbon-iodine bond.[12]

-

Add the iodide from Step 1 (1 equiv.) in dry DMF to the activated zinc slurry and heat gently to ~35 °C for 1 hour to form the organozinc reagent.[12]

-

Cool the mixture to room temperature and add the palladium catalyst, such as Pd₂(dba)₃ (0.03 equiv.), and a phosphine ligand, like tri(o-tolyl)phosphine (0.1 equiv.). Causality: The palladium complex is the active catalyst for the cross-coupling. The phosphine ligand stabilizes the palladium center and modulates its reactivity.[13]

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of vinyl bromide (1.4 equiv.) in THF.[13]

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.[12][13]

-

Quench the reaction with water and filter through Celite to remove zinc salts.[12]

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

-

Purify the resulting crude oil by silica gel column chromatography to afford the final product, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, as a colorless oil.[12]

Key Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in several key areas of medicinal chemistry.

Unnatural Peptide Synthesis

The primary application is in peptide synthesis, where it serves as a precursor for the unnatural amino acid L-allylglycine.[1] Its incorporation into peptide chains can confer unique properties:

-

Conformational Constraint: The allyl group can be used in ring-closing metathesis reactions with other olefin-containing residues to create constrained, cyclic peptides. These peptides often exhibit enhanced receptor affinity, selectivity, and metabolic stability.

-

Post-Translational Modification Mimics: The alkene can be functionalized post-synthesis to mimic natural modifications or to attach probes, labels, or drug conjugates.

Caption: Logic flow for incorporating L-allylglycine into a peptide sequence.

Peptidomimetics and Protease Inhibitors

This building block is instrumental in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as oral bioavailability and resistance to enzymatic degradation.[14] It is frequently employed in the development of protease inhibitors, where the allyl group can be modified to interact with the active site of enzymes implicated in diseases like HIV and hepatitis C.[14]

Synthesis of Heterocyclic Scaffolds

Beyond peptides, the allyl group serves as a linchpin for constructing complex heterocyclic systems. Through reactions like intramolecular cyclizations, cycloadditions, or a sequence involving olefin cleavage followed by condensation, chemists can access diverse molecular scaffolds that are central to many approved pharmaceuticals.

Conclusion

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is far more than a simple protected amino acid. It is a strategically designed synthetic tool that offers a confluence of chirality, orthogonal protection, and versatile reactivity. Its robust and verifiable synthesis, coupled with its broad applicability in constructing high-value molecules, solidifies its role as a critical resource for researchers and scientists. A deep understanding of the causality behind its reactivity and the strategic application of its functional groups empowers the drug development professional to design and execute efficient and innovative synthetic routes toward novel therapeutics.

References

-

Benchchem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | 89985-87-5.

-

Organic Syntheses. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc.

-

Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.

-

PubChem, National Institutes of Health. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.

-

Benchchem. N-Boc-Allylglycine Methyl Ester: A Versatile Chiral Building Block for Synthesis.

-

ChemScene. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate,95%(stabilized with MEHQ).

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

Chemistry Steps. Boc Protecting Group for Amines.

-

Chem-Impex. Boc-a-methyl-L-allylglycine.

-

BOC Sciences. BOC-amino acids.

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

-

MySkinRecipes. (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pent-4-enoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 11. BOC Protection and Deprotection [bzchemicals.com]

- 12. orgsyn.org [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pent-4-enoic acid [myskinrecipes.com]

An In-Depth Technical Guide to the Physical Properties of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Introduction

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a derivative of the non-proteinogenic amino acid L-allylglycine, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its structural features—a stereochemically defined α-amino acid core, a readily cleavable tert-butoxycarbonyl (Boc) protecting group, a versatile terminal alkene, and a methyl ester—render it an invaluable precursor for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules.[1][2] The Boc group ensures stability of the amine during many synthetic transformations and can be selectively removed under acidic conditions, while the terminal olefin provides a reactive handle for a variety of chemical modifications, including olefin metathesis and addition reactions.[1]

This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, intended for researchers, scientists, and professionals in the field of drug development. The subsequent sections detail these properties and provide field-proven methodologies for their empirical determination.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is presented below. These parameters are critical for its handling, characterization, and application in synthetic workflows.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | [1][3] |

| CAS Number | 89985-87-5 | [1][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3][4] |

| Molecular Weight | 229.27 g/mol | [1][3][4] |

| Physical State | Colorless oil / White solid at -20 °C | [2] |

| Boiling Point | 330.3 ± 31.0 °C at 760 mmHg (Predicted) | |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |

| Optical Rotation [α]D | +20.2° (c=1.5, CHCl₃) | [2] |

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate heavily rely on spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of this compound.

¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.04-5.12 | m | 2H | Terminal alkene protons (CH=CH₂) |

| 4.32-4.38 | m | 1H | Alpha proton (α-CH) |

| 1.40 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Note: The multiplet for the terminal alkene protons and the alpha proton are characteristic. The large singlet for the tert-butyl group is a signature of the Boc protecting group.[1]

¹³C NMR Spectral Data:

A representative ¹³C NMR spectrum is available on PubChem.[3] Key resonances include those for the carbonyls of the ester and the Boc group, the quaternary carbon of the tert-butyl group, the α-carbon, and the carbons of the allyl group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, confirming the compound's identity.

Expected Fragmentation:

Under electron ionization (EI) or electrospray ionization (ESI), characteristic fragmentation patterns are observed. These include the loss of the tert-butyl group, resulting in a prominent [M-57] peak, and the loss of isobutylene.[5] Further fragmentation can lead to the loss of the entire Boc group or parts of the ester moiety.[5][6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is indispensable for determining the enantiomeric purity of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.

Methodology Insight:

Polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives, are highly effective for the separation of Boc-protected amino acid enantiomers.[1] A polar organic mobile phase, for instance, methanol containing a volatile salt like ammonium trifluoroacetate, often provides excellent resolution and is compatible with mass spectrometric detection.[1]

Experimental Protocols for Property Determination

The following section outlines detailed, self-validating protocols for the experimental determination of key physical properties.

Melting Point Determination

The melting point provides a quick and effective assessment of a solid compound's purity.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[9]

-

Heating: The sample is heated at a steady rate. For an unknown compound, a rapid preliminary heating can determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.[7][8]

-

Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[8] A narrow melting range is indicative of high purity.

Boiling Point Determination (Micro Method)

For liquid samples, the boiling point is a key physical constant. Given that this compound can be an oil, a micro-boiling point determination is appropriate.

Experimental Workflow:

Caption: Workflow for Refractive Index Measurement.

Detailed Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water. [10]2. Sample Application: Apply a few drops of the liquid sample to the prism of the refractometer. [10]3. Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the scale. It is crucial to also record the temperature at which the measurement was taken, as the refractive index is temperature-dependent. [10][11]

Conclusion

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a compound of significant synthetic utility. A thorough understanding and accurate determination of its physical properties are paramount for its effective application in research and development. The methodologies outlined in this guide provide a robust framework for the characterization of this and similar chiral building blocks, ensuring both scientific integrity and the successful progression of synthetic endeavors.

References

-

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate - PubChem. National Institutes of Health. (URL: [Link])

-

REFRACTIVE INDICES OF SOME SATURATED AND MONOETHENOID FATTY ACIDS AND METHYL ESTERS. Canadian Science Publishing. (URL: [Link])

-

Monitoring the conversion of soybean oil to methyl or ethyl esters using the refractive index with correlation gas chromatography - Sci-Hub. (URL: [Link])

-

Monitoring the conversion of soybean oil to methyl or ethyl esters using the refractive index with correlation gas chromatography | Request PDF - ResearchGate. (URL: [Link])

-

Micro-boiling point measurement. University of Calgary. (URL: [Link])

-

Vacuum Pump Lab: Boiling Point Analysis | PDF - Scribd. (URL: [Link])

-

Density, refractive index and viscosity as content monitoring tool of acylglycerols and fatty acid methyl esters in the transesterification of soybean oil | Request PDF - ResearchGate. (URL: [Link])

-

Boiling Point Under Vacuum: Detailed Explanations - YouTube. (URL: [Link])

-

What is the formula to figure a boiling point in a vacuum? - Quora. (URL: [Link])

-

Melting point determination. University of Calgary. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

MS fragmentation patterns of (A) 1 and (B) 3. - ResearchGate. (URL: [Link])

-

CHM 251 Boiling Point Determination (Capillary Tube Method) - YouTube. (URL: [Link])

-

A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydrot[1][3][10]riazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition - The Royal Society of Chemistry. (URL: [Link])

-

Refractive index of C8H8O3 (Methyl salicylate) - Rheims - RefractiveIndex.INFO. (URL: [Link])

-

Melting point determination - SSERC. (URL: [Link])

-

Experiment 1 - Melting Points. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

Figure S6. 13 C-NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid | C11H21NO4 | CID - PubChem. (URL: [Link])

-

Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction - Organic Syntheses Procedure. (URL: [Link])

-

HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. (URL: [Link])

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (URL: [Link])

-

Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (URL: [Link])

-

(2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid - PubChem. (URL: [Link])

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 9837499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate (Boc-L-allylglycine methyl ester)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate, a versatile synthetic building block commonly known in the scientific community as Boc-L-allylglycine methyl ester. Its unique combination of a protected amino acid and a reactive terminal alkene makes it an invaluable tool in modern peptide synthesis and medicinal chemistry. We will delve into its synthesis, characterization, and key applications, offering not just protocols but the scientific rationale behind the methodological choices.

Nomenclature and Physicochemical Properties

The systematic IUPAC name for this compound is methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate .[1] The more common trivial name, Boc-L-allylglycine methyl ester, will be used throughout this guide for simplicity. The "(2S)" designation indicates the stereochemistry at the alpha-carbon, corresponding to the naturally occurring L-amino acid configuration, which is crucial for its application in synthesizing biologically relevant molecules.[2]

The structural integrity of this molecule is centered around three key functional groups: the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the methyl ester at the C-terminus, and the allyl side chain. The Boc group provides robust protection under basic and nucleophilic conditions but is readily cleaved under acidic conditions, a cornerstone of its utility in stepwise peptide synthesis.[3] The methyl ester facilitates purification and handling, while the terminal alkene of the allyl group serves as a versatile handle for a variety of chemical transformations.[2][3]

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4] |

| Molecular Weight | 229.27 g/mol | [4] |

| Appearance | Colorless oil / White solid at -20 °C | [4] |

| Optical Rotation | [α]D +20.2 (c 1.5, CHCl₃) | [4][5] |

| Purity (by qNMR) | 98.1% | [4][5] |

| Enantiomeric Purity | >98% | [4][5] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s, 3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H) | [4][5][6] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37 | [4][5][6] |

| IR (film) ν (cm⁻¹) | 3359.0 (N-H stretch), 2978.3, 1745.9 (C=O ester), 1715.7 (C=O Boc) | [4][5][6] |

| HRMS (ESI) | calcd for C₁₁H₁₉NO₄ [M+H]⁺: 230.1314; Found: 230.13867 | [4] |

Synthesis: A Detailed Protocol and Mechanistic Insight

A reliable and efficient synthesis of enantiomerically pure Boc-L-allylglycine methyl ester is crucial for its application. A well-established method involves a zinc-mediated, palladium-catalyzed cross-coupling reaction.[6] This approach is favored for its atom economy and high yield of the desired enantiomer.

The synthesis begins with a readily available starting material, N-(tert-butoxycarbonyl)-L-serine methyl ester, which is first converted to the corresponding β-iodo-L-alanine derivative. This intermediate then undergoes a Negishi-type cross-coupling with a vinyl organometallic reagent.

Caption: Synthetic workflow for Boc-L-allylglycine methyl ester.

Experimental Protocol: Synthesis of Boc-L-allylglycine methyl ester

Part A: Synthesis of N-Boc-β-iodo-L-alanine methyl ester

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester (1 equiv.), triphenylphosphine (1.3 equiv.), and imidazole (1.3 equiv.) in anhydrous dichloromethane (DCM).

-

Iodination: Cool the solution to 0 °C in an ice bath. Add iodine (1.3 equiv.) portion-wise, monitoring for a slight exotherm.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the iodoalanine intermediate.

Causality Insight: The use of triphenylphosphine and iodine in the presence of imidazole is a standard Appel reaction for the conversion of alcohols to alkyl iodides. Imidazole acts as a catalyst and acid scavenger. This step is critical as it transforms the hydroxyl group of serine into a good leaving group (iodide) for the subsequent cross-coupling reaction.

Part B: Zinc-mediated, Palladium-catalyzed Cross-Coupling

-

Zinc Activation: In a separate flask under argon, suspend activated zinc dust (1.5 equiv.) in anhydrous N,N-dimethylformamide (DMF). Add a few drops of 1,2-dibromoethane to activate the zinc, followed by chlorotrimethylsilane (TMS-Cl).

-

Organozinc Formation: Add a solution of the N-Boc-β-iodo-L-alanine methyl ester (1 equiv.) in DMF to the activated zinc suspension. Stir at room temperature for 60 minutes to form the organozinc intermediate.

-

Cross-Coupling: Cool the reaction mixture to -78 °C. Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.028 equiv.), and the ligand, tri(o-tolyl)phosphine (0.1 equiv.). Then, add a solution of vinyl bromide (1.4 equiv., 1M in THF) dropwise.

-

Reaction Completion and Purification: Allow the reaction to warm to room temperature and stir for 12 hours. Dilute with ethyl acetate and filter through Celite. Perform an aqueous workup, and purify the resulting crude oil by column chromatography to afford Boc-L-allylglycine methyl ester.[6]

Causality Insight: This step is a Negishi cross-coupling. The organozinc intermediate is formed in situ and is relatively stable. The palladium(0) complex is the active catalyst that facilitates the coupling between the sp³-hybridized carbon of the alanine derivative and the sp²-hybridized carbon of vinyl bromide. Tri(o-tolyl)phosphine is a bulky electron-rich ligand that stabilizes the palladium catalyst and promotes the desired reductive elimination step to form the final product.

Application in Peptide Synthesis and Drug Discovery

The true value of Boc-L-allylglycine methyl ester lies in its application as an unnatural amino acid in Solid-Phase Peptide Synthesis (SPPS).[7] Its incorporation into a peptide sequence introduces a terminal alkene, which serves as a versatile chemical handle for post-synthetic modifications.

Incorporation via Boc-SPPS

The incorporation of Boc-L-allylglycine methyl ester (after hydrolysis of the methyl ester to the free acid) follows the standard Boc-SPPS cycle. This process involves the sequential deprotection of the N-terminal Boc group with trifluoroacetic acid (TFA), neutralization, and coupling of the next Boc-protected amino acid.[8][9]

Caption: The Boc-SPPS cycle for incorporating allylglycine.

Post-Synthetic Modification: Olefin Metathesis

The allyl side chain is a substrate for various powerful chemical reactions, most notably ruthenium-catalyzed olefin metathesis.[10] This allows for:

-

Peptide Macrocyclization: By incorporating two allylglycine residues (or one allylglycine and another olefin-containing amino acid) into a peptide sequence, ring-closing metathesis (RCM) can be employed to create cyclic peptides.[3][11] These "stapled peptides" often exhibit enhanced conformational stability, increased resistance to proteolytic degradation, and improved binding affinity to their biological targets.[10][11]

-

Cross-Metathesis: The terminal alkene can react with other olefins in a cross-metathesis reaction to introduce a wide variety of functional groups, such as fluorescent probes, glycosides, or lipophilic chains, for studying peptide localization and function.[2][10]

Application in Drug Development: HCV NS3 Protease Inhibitors

A significant application of allylglycine derivatives is in the synthesis of inhibitors for the Hepatitis C Virus (HCV) NS3 protease, an essential enzyme for viral replication.[12] Many potent HCV NS3 protease inhibitors are macrocyclic peptidomimetics.[13] The synthesis of these complex molecules often utilizes allylglycine as a key building block. The allyl groups are used to form the macrocycle via ring-closing metathesis, which constrains the molecule into a bioactive conformation that fits into the shallow active site of the protease.[12]

Conclusion

Methyl (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate is more than just a protected amino acid; it is a strategic tool for chemical innovation. Its well-defined synthesis and predictable reactivity provide researchers and drug developers with a reliable method to introduce a versatile functional handle into peptides and other complex molecules. The ability to perform post-synthetic modifications, particularly olefin metathesis, opens up a vast chemical space for creating constrained peptides, peptidomimetics, and targeted therapeutics with enhanced pharmacological properties. This guide has provided the foundational knowledge and detailed protocols necessary to effectively utilize this powerful building block in your research endeavors.

References

-

Atmuri, N. D., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-117. [Link]

-

Lin, Y. A., & Davis, B. G. (2014). Olefin Metathesis for Site-Selective Protein Modification. Angewandte Chemie International Edition, 53(34), 8884-8887. [Link]

-

Organic Syntheses Procedure. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-allylglycine methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-glycine methyl ester. Retrieved from [Link]

-

Hart, A. C., & Grubbs, R. H. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society, 136(32), 11441-11449. [Link]

-

Hong, S. H. (2012). Olefin Metathesis for Chemical Biology. Molecules and cells, 34(2), 117–123. [Link]

-

PubChem. (n.d.). (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.

-

Wang, G. T., et al. (2015). Toward the Synthesis of Fluorinated Analogues of HCV NS3/4A Serine Protease Inhibitors Using Methyl α-Amino-β-fluoro-β-vinylcyclopropanecarboxylate as Key Intermediate. The Journal of organic chemistry, 80(13), 6778–6787. [Link]

-

Thanga, M. N. (2016). Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry. Current medicinal chemistry, 23(23), 2539–2565. [Link]

-

Piñeiro, Á., et al. (2013). Allosteric inhibitors of the NS3 protease from the hepatitis C virus. PloS one, 8(7), e69762. [Link]

-

Organic Syntheses Procedure. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. Retrieved from [Link]

Sources

- 1. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 9837499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. users.ox.ac.uk [users.ox.ac.uk]

- 12. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility and Biological Significance of (S)-Allylglycine Methyl Ester Derivatives: A Technical Guide

Introduction: A Versatile Chiral Building Block

In the landscape of modern medicinal chemistry and peptide science, the non-proteinogenic amino acid (S)-allylglycine and its derivatives serve as exceptionally versatile chiral building blocks. The (S)-allylglycine methyl ester, in its N-protected form, is a stable, readily accessible precursor that opens a gateway to a vast array of synthetic transformations. Its strategic importance lies in the terminal alkene functionality of the allyl group, which acts as a synthetic handle for carbon-carbon bond formation, and the inherent chirality at the alpha-carbon, which is crucial for creating stereospecific molecules for biological applications.

This technical guide provides an in-depth exploration of the core properties, synthesis, and derivatization of (S)-allylglycine methyl ester. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into its most powerful applications, including its use in olefin metathesis to generate novel amino acid side chains and its well-documented role as a potent inhibitor of a key enzyme in neurotransmitter synthesis.

Core Physicochemical Properties

The most commonly used and synthetically versatile form is the N-tert-butoxycarbonyl (Boc) protected (S)-allylglycine methyl ester. The Boc group provides robust protection under a wide range of reaction conditions while being easily removable under acidic conditions.

Table 1: Physicochemical Properties of N-Boc-(S)-allylglycine Methyl Ester

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | Colorless oil or white solid at -20°C | Organic Syntheses, 92, 103 (2015)[2] |

| Specific Rotation ([α]D) | +20.2 (c 1.5, CHCl₃) | Organic Syntheses, 92, 103 (2015)[2] |

| Exact Mass | 229.13140809 Da | [1] |

| XLogP3 | 1.7 | [1] |

Synthesis and Key Transformations: A Mechanistic Perspective

The synthesis and derivatization of (S)-allylglycine methyl ester hinge on strategic chemical principles, including amine protection, stereospecific C-C bond formation, and olefin metathesis. Understanding the causality behind these steps is key to successful application.

Synthesis via Palladium-Catalyzed Cross-Coupling

A robust and scalable synthesis of N-Boc-(S)-allylglycine methyl ester proceeds from N-Boc-L-serine methyl ester. This multi-step process is a prime example of modern synthetic organic chemistry.[2][3]

Experimental Protocol 1: Synthesis of N-Boc-(S)-allylglycine Methyl Ester [2][3]

Step 1: Iodination of N-Boc-L-serine methyl ester

-

To a solution of triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv) in anhydrous dichloromethane (DCM) at 0°C under argon, add iodine (1.3 equiv) in portions.

-

Stir the mixture in the dark, then add a solution of N-Boc-L-serine methyl ester (1.0 equiv) in DCM dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1.5 hours.

-

Purify the crude product by silica gel chromatography to yield tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.

Scientific Rationale: This is a classic Appel reaction. The triphenylphosphine and iodine form a phosphonium iodide species in situ. The hydroxyl group of the serine derivative attacks the phosphorus, and subsequent displacement by iodide results in the conversion of the alcohol to an alkyl iodide, an excellent leaving group for the subsequent coupling reaction. Imidazole acts as a base to neutralize the HI byproduct.

Step 2: Zinc-Mediated Palladium-Catalyzed Negishi Cross-Coupling

-

Activate zinc dust (2.2 equiv) by stirring with chlorotrimethylsilane (TMS-Cl) in dry dimethylformamide (DMF).

-

Add the iodo-alanine derivative from Step 1 to the activated zinc slurry and stir at 35°C for 60 minutes to form the organozinc reagent.

-

Cool the mixture to -78°C and add the palladium catalyst, Pd₂(dba)₃ (0.028 equiv), and a phosphine ligand, tri(o-tolyl)phosphine (0.1 equiv).

-

Add a solution of vinyl bromide (1.4 equiv) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Purify the product by silica gel chromatography to yield N-Boc-(S)-allylglycine methyl ester.

Scientific Rationale: This is a Negishi cross-coupling reaction, a powerful method for forming C-C bonds.[4][5] The organozinc reagent, formed from the alkyl iodide and activated zinc, undergoes transmetalation with the palladium(0) catalyst. The catalyst first undergoes oxidative addition with vinyl bromide. After transmetalation, the two organic fragments are coupled via reductive elimination, regenerating the Pd(0) catalyst and forming the desired product.[6] The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

The Role of the Boc Protecting Group

The choice of the tert-butoxycarbonyl (Boc) group is deliberate and strategic. Amines are nucleophilic and basic, which would interfere with many subsequent reactions. The Boc group converts the amine into a carbamate, neutralizing its nucleophilicity and basicity.[7]

-

Stability: It is stable to a wide range of nucleophilic and basic conditions.

-

Orthogonality: Its stability allows for transformations on other parts of the molecule, such as ester hydrolysis or reactions at the alkene.

-

Cleavage: It is readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA) because the mechanism proceeds through a stable tert-butyl cation, which then fragments into isobutylene and CO₂.[1][8][9] This process is clean and efficient.

Key Derivatization: Olefin Cross-Metathesis

The terminal alkene of the allyl group is the molecule's most powerful synthetic handle. Olefin cross-metathesis, a Nobel Prize-winning reaction, allows for the direct coupling of the allylglycine side chain with another olefin, creating a diverse array of novel, non-natural amino acid derivatives.[5][10]

Caption: Olefin cross-metathesis workflow.

Experimental Protocol 2: Representative Cross-Metathesis of N-Boc-(S)-allylglycine Methyl Ester [11][12]

-

Dissolve N-Boc-(S)-allylglycine methyl ester (1.0 equiv) and the partner olefin (1.5-3.0 equiv) in an anhydrous, degassed solvent such as dichloromethane (DCM) or toluene.

-

Add a ruthenium-based catalyst, such as Grubbs' Second Generation Catalyst (1-5 mol%), to the solution under an inert atmosphere (argon or nitrogen).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40°C) and monitor its progress by TLC or GC-MS. The reaction is driven by the release of volatile ethylene gas.

-

Upon completion, quench the reaction by adding ethyl vinyl ether to deactivate the catalyst.

-

Concentrate the mixture and purify the resulting elongated amino acid derivative by silica gel column chromatography.

Scientific Rationale: The reaction proceeds via a metallacyclobutane intermediate.[10] The ruthenium carbene catalyst reacts with one of the olefins to form a new ruthenium alkylidene and a metallacyclobutane. This intermediate can then undergo retro-[2+2] cycloaddition to release a new olefin. The cycle repeats, scrambling the alkylidene fragments of the two starting olefins. The reaction is driven to favor the cross-product by using an excess of the partner olefin and by the removal of the volatile ethylene byproduct, in accordance with Le Châtelier's principle.[11] The choice of a second-generation Grubbs catalyst provides high activity and excellent tolerance for the polar functional groups (ester, carbamate) present in the substrate.[13]

Application in Drug Development: Inhibition of Glutamate Decarboxylase

While derivatives of (S)-allylglycine are valuable in peptide chemistry, the parent compound, L-allylglycine, has a well-established and potent biological activity as an inhibitor of glutamate decarboxylase (GAD) .[2][3][14] GAD is a critical enzyme in the central nervous system responsible for synthesizing the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate.

By inhibiting GAD, allylglycine reduces the biosynthesis of GABA in the brain.[3] A decrease in GABAergic inhibition leads to hyperexcitability of neurons, which manifests as convulsant activity.[2][15] This property has made allylglycine a standard tool in neuroscience research for inducing epileptic seizures in animal models to study the mechanisms of epilepsy and evaluate potential anticonvulsant therapies.

Caption: Mechanism of GAD inhibition by (S)-allylglycine.

The study of GAD inhibitors like allylglycine provides crucial insights into the balance between neuronal excitation and inhibition, a fundamental aspect of brain function and disease. While allylglycine itself is a pro-convulsant tool rather than a therapeutic, the principle of modulating GAD activity is an area of interest for drug development, particularly for neurological and psychiatric disorders where GABAergic signaling is dysregulated.

Conclusion

(S)-allylglycine methyl ester is more than just a non-standard amino acid; it is a powerful platform for innovation. Its straightforward, high-yield synthesis and the predictable reactivity of its N-Boc protected form make it accessible for a wide range of applications. The true power of this building block is realized through transformations of its allyl side chain, most notably via olefin metathesis, which enables the rational design and synthesis of novel amino acid structures. These structures can be incorporated into peptides to create stabilized helices ("stapled peptides") or used as scaffolds for small molecule drug discovery. Furthermore, its fundamental biological activity as an inhibitor of glutamate decarboxylase underscores the profound impact that subtle changes in amino acid structure can have on complex neurological systems. For the medicinal chemist and drug development professional, (S)-allylglycine methyl ester and its derivatives represent a key tool for probing biological systems and constructing the next generation of therapeutic agents.

References

-

Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

-

Fisher, S. K., & Davies, W. E. (1974). Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid). Journal of Neurochemistry, 23(2), 427-433. [Link]

-

Wikipedia. Negishi coupling. [Link]

-

Orlowski, M., Reingold, D. F., & Stanley, M. E. (1977). D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase. Journal of Neurochemistry, 28(2), 349-353. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

PubChem. N-Boc-allylglycine methyl ester. CID 22243128. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Alberici, M., de Lores Arnaiz, G. R., & De Robertis, E. (1969). Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine. Biochemical Pharmacology, 18(1), 137-143. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

Roy, R., & Brown, A. W. (2006). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry, 71(21), 8317-8320. [Link]

-

Brittain, W. D. G., & Fossey, J. S. (2018). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 16(1), 22-35. [Link]

-

ChemOrgChem. (2024, July 10). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem [Video]. YouTube. [Link]

-

PubChem. s-Allylglycine. CID 167529. [Link]

-

Organic Chemistry Portal. Cross Metathesis. [Link]

-

ResearchGate. Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Sci-Hub. Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine / Biochemical Pharmacology, 1969 [sci-hub.st]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Cross Metathesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chirality of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Abstract

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a key chiral building block in modern organic synthesis, presents unique challenges and opportunities in stereochemical analysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for determining the chirality of this versatile molecule. We delve into the causality behind experimental choices for synthesis and purification, and offer detailed, field-proven protocols for chiral analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy following diastereomer formation, and Vibrational Circular Dichroism (VCD) for the unambiguous assignment of absolute configuration. This guide is intended to serve as a practical resource, empowering researchers to confidently synthesize, analyze, and utilize enantiomerically pure methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in their research and development endeavors.

Introduction: The Significance of Chirality in Drug Development

Chirality is a fundamental property of molecules that has profound implications in pharmacology and drug development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to synthesize and analyze enantiomerically pure compounds is paramount in the pharmaceutical industry.[1][2] Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, as a protected non-proteinogenic amino acid, is a valuable precursor for the synthesis of novel peptides, peptidomimetics, and other complex chiral molecules with therapeutic potential.[3][4] Its stereochemical integrity is therefore of utmost importance.

This guide will provide a detailed exploration of the methods used to control and verify the chirality of this important synthetic intermediate.

Enantioselective Synthesis and Purification

The synthesis of enantiomerically enriched methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate typically starts from a chiral precursor, such as a protected L- or D-serine derivative. A robust and scalable method involves a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[3][5]

Synthetic Workflow Rationale

The choice of a Negishi cross-coupling reaction is strategic. It allows for the formation of the carbon-carbon bond between the allylic group and the amino acid backbone under relatively mild conditions, which helps to preserve the stereochemical integrity of the chiral center. The use of a Boc protecting group for the amine is also a deliberate choice, as it is stable under a wide range of reaction conditions and can be readily removed when needed.[4]

Caption: Synthetic workflow for N-Boc-allylglycine methyl ester.[3]

Detailed Synthesis Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

N-Boc-L-serine methyl ester

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Zinc dust

-

1,2-Dibromoethane

-

Chlorotrimethylsilane (TMS-Cl)

-

N,N-Dimethylformamide (DMF), dry

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine

-

Vinyl bromide (1 M solution in THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Iodoalanine Intermediate:

-

In a round-bottom flask under an argon atmosphere, dissolve triphenylphosphine and imidazole in dichloromethane.

-

Cool the solution to 0 °C and add iodine portion-wise.

-

To this mixture, add a solution of N-Boc-L-serine methyl ester in dichloromethane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the crude product by silica gel column chromatography to yield the iodoalanine intermediate.

-

-

Activation of Zinc:

-

In a separate flask under argon, add zinc dust and dry DMF.

-

Add 1,2-dibromoethane and heat the mixture to 60 °C to activate the zinc.

-

Cool to room temperature and add chlorotrimethylsilane.

-

-

Negishi Cross-Coupling:

-

To the activated zinc slurry, add a solution of the iodoalanine intermediate in dry DMF.

-

Add the palladium catalyst (Pd₂(dba)₃) and the ligand (tri(o-tolyl)phosphine).

-

Cool the mixture to -78 °C and add the vinyl bromide solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography.

-

Determination of Enantiomeric Purity

Assessing the enantiomeric purity of methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a critical step. While several techniques are available for chiral analysis, this particular molecule presents some challenges.